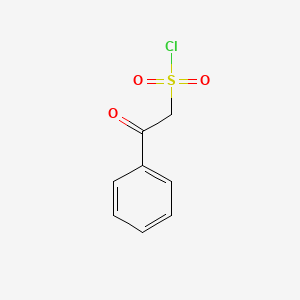

2-Oxo-2-phenyl-ethanesulfonyl chloride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-oxo-2-phenylethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3S/c9-13(11,12)6-8(10)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCUBAFNHIFJAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Oxo 2 Phenyl Ethanesulfonyl Chloride and Its Precursors

Strategic Approaches to the Ethanesulfonyl Chloride Core

The synthesis of the ethanesulfonyl chloride backbone can be approached from several classes of sulfur-containing precursors. The methodologies generally involve the formation of the sulfonyl chloride group through chlorination or oxidative chlorination reactions.

Chlorination Techniques for Sulfonic Acids and Derived Salts

The conversion of sulfonic acids and their corresponding salts into sulfonyl chlorides is a cornerstone of sulfur chemistry. This transformation is typically achieved by employing a variety of chlorinating agents that replace the hydroxyl or salt counter-ion with a chloride atom. Common reagents for this purpose include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). google.com The reaction of a sulfonic acid salt, such as sodium 2-phenylethanesulfonate, with one of these reagents would yield the corresponding sulfonyl chloride. google.com While effective, these methods often require vigorous conditions and the use of corrosive reagents. nih.gov A milder approach involves the use of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) to facilitate the conversion under neutral conditions. nih.gov

| Reagent | Substrate | Typical Conditions | Notes |

| Thionyl Chloride (SOCl₂) | Sulfonic Acid / Salt | Often heated, may require a catalyst (e.g., DMF) | A common and cost-effective method. google.com |

| Phosphorus Pentachloride (PCl₅) | Sulfonic Acid / Salt | Typically requires heating | A powerful chlorinating agent. google.com |

| Oxalyl Chloride ((COCl)₂) | Sulfonic Acid / Salt | Milder conditions, often room temperature | Gaseous byproducts are easily removed. google.com |

| Cyanuric Chloride | Sulfonic Acid | Neutral conditions | Offers a milder alternative to traditional reagents. nih.gov |

Oxidative Halogenation Pathways of Thiol and Sulfide (B99878) Precursors

A more direct and frequently employed strategy for synthesizing sulfonyl chlorides is the oxidative chlorination of lower oxidation state sulfur compounds, such as thiols and sulfides. nih.gov This approach constructs the S(VI) oxidation state and introduces the chlorine atom in a single conceptual process.

For thiols, a variety of oxidant and chloride source combinations have been developed. A highly reactive system is the combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂), which allows for the direct conversion of thiols to sulfonyl chlorides with high purity. organic-chemistry.org Another efficient method utilizes H₂O₂ in the presence of zirconium tetrachloride. organic-chemistry.org Systems employing a mixture of a nitrate (B79036) salt and chlorotrimethylsilane (B32843) also provide a mild and efficient route. organic-chemistry.org N-Chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid is another effective reagent for this transformation. organic-chemistry.org

Dialkyl or alkyl-aryl sulfides can also serve as precursors. The reaction involves both oxidation of the sulfur atom and cleavage of a carbon-sulfur bond. acsgcipr.org Stoichiometrically, three moles of chlorine gas in an aqueous medium are required to convert a sulfide to a sulfonyl chloride. acsgcipr.org To avoid mixtures of products, one of the alkyl groups on the sulfide is often chosen to be a good leaving group, such as a benzyl (B1604629) or t-butyl group. acsgcipr.org

| Reagent System | Precursor | Key Advantages |

| H₂O₂ / SOCl₂ | Thiol | Highly reactive, high purity of product. organic-chemistry.org |

| H₂O₂ / ZrCl₄ | Thiol / Disulfide | Excellent yields, short reaction times, mild conditions. organic-chemistry.org |

| Nitrate Salt / TMSCl | Thiol / Disulfide | Mild and efficient. organic-chemistry.org |

| N-Chlorosuccinimide (NCS) / HCl | Thiol | Good yields under smooth conditions. organic-chemistry.org |

| Chlorine Gas / Aqueous Acid | Thiol / Sulfide / Disulfide | Low-cost, suitable for large scale; requires careful control. acsgcipr.org |

Halogenation of Sulfones and Sulfoxides to Sulfonyl Chlorides

While less common than starting from thiols or sulfides, sulfoxides can be intermediates in the synthesis of sulfonyl chlorides. During the oxidative chlorination of sulfides, a sulfoxide (B87167) is formed in situ before further oxidation and chlorination. acsgcipr.org It is also possible to start from an isolated sulfoxide. For instance, the treatment of a sulfoxide with sulfuryl chloride (SO₂Cl₂) can lead to α-chlorination, and under certain conditions, can be driven towards the formation of a sulfonyl chloride, particularly with intramolecular participation from other functional groups.

Direct conversion of a sulfone to a sulfonyl chloride is not a standard synthetic transformation. Sulfones represent the highest oxidation state of sulfur in this context, and converting them to a sulfonyl chloride would require a reductive chlorination, which is not a typical pathway. Instead, sulfones are often the final product of the oxidation of lower-valent sulfur compounds.

Installation of the 2-Oxo-2-phenyl Functional Group

The introduction of the α-keto functionality adjacent to the sulfonyl chloride group presents a significant synthetic hurdle. Direct acylation of an ethanesulfonyl chloride precursor is not a well-established method. Therefore, alternative strategies involving the construction of the carbon skeleton before the formation of the sulfonyl chloride, or late-stage oxidation of a suitable precursor, are more plausible.

Acylation Strategies for α-Keto Sulfonyl Chloride Synthesis

A potential, though not explicitly documented, strategy for the synthesis of α-keto sulfonyl chlorides could be adapted from the Arndt-Eistert reaction, which involves the reaction of an acid chloride with diazomethane (B1218177) to form a diazoketone. worldwidejournals.com

In a hypothetical pathway for 2-Oxo-2-phenyl-ethanesulfonyl chloride, one could envision starting with benzoyl chloride. Reaction with diazomethane would yield benzoyldiazomethane (an α-diazoketone). worldwidejournals.comresearchgate.net The subsequent step would involve the reaction of this diazoketone with a reagent like sulfuryl chloride (SO₂Cl₂). This proposed reaction could potentially lead to the displacement of the diazo group and the formation of the desired α-keto sulfonyl chloride. However, the reaction of diazoketones with sulfuryl chloride is not a standard named reaction and could lead to other products, such as α,α-dichloro ketones or other rearrangements.

Proposed Arndt-Eistert-Type Strategy

| Step | Reactants | Intermediate/Product | Purpose |

|---|---|---|---|

| 1 | Benzoyl chloride, Diazomethane | Benzoyldiazomethane | Formation of the α-diazoketone intermediate. worldwidejournals.com |

Another approach involves the α-chlorination of a pre-existing β-keto sulfone. While this provides the α-chloro ketone functionality, it does not directly yield the sulfonyl chloride. However, it demonstrates the possibility of manipulating the α-position of a keto sulfone. pitt.edu

Selective Oxidation Routes from Hydroxy- or Alkane-Substituted Sulfonyl Chlorides

The synthesis of α-ketosulfonyl chlorides, such as this compound, can be conceptually approached through the selective oxidation of precursor molecules bearing a less oxidized carbon adjacent to the sulfonyl chloride group. These precursors typically include the corresponding hydroxy- or alkane-substituted sulfonyl chlorides. The primary challenge in these routes is to achieve high selectivity for the ketone product without affecting the sensitive sulfonyl chloride moiety or causing over-oxidation.

Oxidation of 2-Hydroxy-2-phenyl-ethanesulfonyl Chloride: The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis. In the context of synthesizing this compound from its 2-hydroxy precursor, the reaction must be conducted under mild conditions to prevent hydrolysis or degradation of the sulfonyl chloride group. Modern oxidation reagents that operate under neutral or near-neutral pH and at low temperatures are preferred.

Key research findings indicate that methods such as the Swern oxidation (using oxalyl chloride and DMSO) or the Dess-Martin periodinane (DMP) oxidation are highly effective for converting sensitive alcohols to ketones with minimal side reactions. These methods avoid the harsh acidic or basic conditions and high temperatures associated with traditional oxidants like chromates or permanganates.

Oxidation of 2-Phenyl-ethanesulfonyl Chloride: Direct oxidation of the benzylic methylene (B1212753) group in 2-phenyl-ethanesulfonyl chloride to a carbonyl group presents a greater challenge due to the relative inertness of the C-H bonds. This transformation requires stronger oxidizing conditions, which increases the risk of side reactions. However, advancements in catalysis have provided pathways to achieve this transformation with improved selectivity.

Catalytic systems involving transition metals, such as ruthenium or palladium, in the presence of a stoichiometric oxidant like tert-butyl hydroperoxide (TBHP) or molecular oxygen, can facilitate the selective oxidation of benzylic positions. The reaction mechanism often involves the formation of a radical intermediate at the benzylic carbon, which is subsequently oxidized to the ketone. researchgate.net Careful optimization of reaction parameters, including catalyst loading, temperature, and choice of oxidant, is critical to maximize the yield of the desired α-ketosulfonyl chloride and minimize the formation of byproducts.

| Precursor | Oxidizing System | Typical Conditions | Potential Outcome/Selectivity |

| 2-Hydroxy-2-phenyl-ethanesulfonyl chloride | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | High yield of ketone; mild conditions preserve the sulfonyl chloride. |

| 2-Hydroxy-2-phenyl-ethanesulfonyl chloride | Swern Oxidation (DMSO, (COCl)₂) | CH₂Cl₂, -78 °C to RT | Excellent yield; requires cryogenic temperatures and careful stoichiometry. |

| 2-Phenyl-ethanesulfonyl chloride | RuCl₃ / TBHP | Dichloroethane, 60-80 °C | Moderate yield; potential for over-oxidation to carboxylic acid. |

| 2-Phenyl-ethanesulfonyl chloride | Catalytic O₂ / Co(OAc)₂ | Acetonitrile, High Pressure | Variable yield; requires specialized equipment for handling oxygen. |

Regioselective and Stereoselective Synthetic Protocols for Derivatives

This compound is a valuable electrophile for synthesizing a diverse range of derivatives, including sulfonamides and sulfonate esters. The presence of multiple reactive sites allows for the development of regioselective and stereoselective protocols.

Regioselective Reactions: Regioselectivity becomes crucial when the sulfonyl chloride reacts with nucleophiles containing multiple, non-equivalent reactive sites. For instance, in the reaction with unsymmetrical diamines or amino alcohols, the site of sulfonylation can be controlled by modulating steric hindrance and the electronic properties of the nucleophile, as well as the reaction conditions.

Research on the reactions of related sulfonyl chlorides has shown that the less sterically hindered or more nucleophilic site typically reacts preferentially. For example, in a reaction with 3-amino-1-propanol, the more nucleophilic amine group will selectively attack the sulfonyl chloride over the hydroxyl group under neutral or basic conditions, leading to the formation of a sulfonamide derivative. The principles of electrophilic addition of sulfenyl chlorides to alkenes, where the sulfur atom adds to a specific carbon of the double bond based on electronic stabilization, provide a basis for predicting regiochemical outcomes in related systems. nih.govresearchgate.net

| Nucleophile | Reaction Conditions | Major Regioisomeric Product | Rationale |

| 4-Aminophenol | Et₃N, CH₂Cl₂, 0 °C | N-(4-hydroxyphenyl) sulfonamide | The amine group is a stronger nucleophile than the phenolic hydroxyl group. |

| 1-Amino-2-propanol | Pyridine, THF, 0 °C | N-(2-hydroxypropyl) sulfonamide | The primary amine is less sterically hindered and more nucleophilic than the secondary alcohol. |

| Styrene Oxide | Lewis Acid Catalyst (e.g., BF₃·OEt₂) | 2-oxo-2-phenyl-ethanesulfonate of 2-chloro-1-phenylethanol | Lewis acid activation opens the epoxide, followed by attack at the less hindered carbon and chloride incorporation. |

Stereoselective Protocols: Stereoselectivity can be introduced when this compound reacts with chiral, non-racemic nucleophiles. The reaction with a single enantiomer of a chiral amine or alcohol will produce a diastereomeric mixture if a new stereocenter is formed, or a single diastereomer if the reaction occurs at a site remote from existing stereocenters.

Furthermore, modern synthetic methods allow for the creation of new stereocenters with high control. For example, the synthesis of β-ketosulfonamides can be achieved through a photomediated 1,3-rearrangement of alkenyl sulfamates. nih.gov This approach, which merges polar and radical chemistry, can be adapted to incorporate chiral auxiliaries or catalysts to induce stereoselectivity in the final product. While direct stereoselective reactions involving the sulfonyl chloride group itself are less common, its derivatives can be functionalized using established asymmetric methodologies.

Innovations in Green Chemistry for Sustainable Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, this involves using safer reagents, minimizing waste, and employing energy-efficient methods.

Alternative Chlorinating Agents and Solvents: Traditional methods for synthesizing sulfonyl chlorides often rely on harsh and corrosive reagents like chlorosulfonic acid. mdpi.com Green alternatives focus on oxidative chlorosulfonation of more benign starting materials such as thiols, disulfides, or S-alkylisothiourea salts. These methods utilize environmentally safer oxidants and chlorine sources. One prominent green strategy is the use of N-chlorosuccinimide (NCS) for chlorosulfonation, which avoids the use of toxic solvents and produces succinimide (B58015) as a recyclable byproduct.

Another innovative approach involves the oxyhalogenation of thiols or disulfides using oxone (potassium peroxymonosulfate) in combination with a chloride source like KCl in water. This method eliminates the need for organic solvents and hazardous reagents.

Catalytic and Flow Chemistry Approaches: The development of catalytic processes is a cornerstone of green chemistry. The use of heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon, has been reported for the synthesis of complex nitrogen-containing heterocycles in green solvents like PEG-400. nih.gov Such catalytic systems can be adapted for the synthesis of sulfonyl chloride precursors, offering advantages like catalyst recyclability and reduced waste.

Furthermore, the implementation of continuous flow chemistry offers significant improvements in safety, efficiency, and scalability over traditional batch processes. mdpi.com Flow reactors allow for precise control over reaction parameters, such as temperature and mixing, which can lead to higher yields and purities. This is particularly advantageous for potentially hazardous reactions, as the small reactor volume minimizes the risk associated with unstable intermediates or exothermic events.

| Method | Traditional Approach | Green Innovation | Environmental Benefit |

| Chlorination | Chlorosulfonic Acid | Oxidative chlorosulfonation with Oxone/KCl | Uses water as a solvent; avoids highly corrosive and hazardous reagents. |

| Synthesis Process | Batch Reaction | Continuous Flow Synthesis | Improved safety, better heat management, higher throughput, and reduced waste. mdpi.com |

| Solvents | Dichloromethane, Chloroform | Water, PEG-400, 2-Methyltetrahydrofuran | Reduced use of volatile organic compounds (VOCs); improved process safety. nih.govresearchgate.net |

| Reagents | Stoichiometric strong acids/bases | Recyclable heterogeneous catalysts | Minimizes waste by allowing for catalyst reuse; often enables milder reaction conditions. mdpi.com |

Mechanistic Investigations of Reactions Involving 2 Oxo 2 Phenyl Ethanesulfonyl Chloride

Electrophilic Reactivity at the Sulfonyl Chloride Center

The sulfonyl chloride moiety (-SO₂Cl) is a powerful electrophilic center, primarily due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur. This renders the sulfur atom susceptible to attack by a wide range of nucleophiles. nih.gov

Nucleophilic substitution at the sulfonyl sulfur atom is a fundamental reaction of sulfonyl chlorides. mdpi.com These reactions generally proceed via a bimolecular nucleophilic substitution (SN2-S) mechanism. The approaching nucleophile attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state. cdnsciencepub.comnih.gov The chloride ion then departs as the leaving group, resulting in the formation of a new bond between the sulfur and the nucleophile. acs.org

The general mechanism can be depicted as follows: Nu:⁻ + R-SO₂Cl → [Nu---SO₂(R)---Cl]⁻ → Nu-SO₂R + Cl⁻

The rate of these reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the substituents on the phenyl ring of the 2-oxo-2-phenyl-ethanesulfonyl chloride. Studies on analogous arenesulfonyl chlorides have shown that electron-withdrawing groups on the aromatic ring enhance the electrophilicity of the sulfur atom, thereby increasing the reaction rate. nih.gov Conversely, electron-donating groups decrease the rate.

Table 1: Representative Nucleophilic Displacement Reactions at the Sulfonyl Center

| Nucleophile | Product Type |

| Amines (R'NH₂) | Sulfonamides |

| Alcohols (R'OH) | Sulfonate Esters |

| Water (H₂O) | Sulfonic Acids |

| Azide (N₃⁻) | Sulfonyl Azides |

| Acetate (CH₃COO⁻) | Mixed Anhydrides |

This table is illustrative and based on the general reactivity of sulfonyl chlorides.

The sulfonyl group, particularly after conversion to a sulfonate ester, is an excellent leaving group in nucleophilic substitution and elimination reactions. wikipedia.orgnih.gov This is attributed to the ability of the sulfonate anion to stabilize the negative charge through resonance delocalization across the three oxygen atoms. The reactivity of sulfonate esters as leaving groups is significantly higher than that of halides. nih.gov

In the context of this compound, while the chloride is the initial leaving group in reactions at the sulfur center, the entire sulfonyl group can be transformed to facilitate subsequent reactions. For instance, reaction with an alcohol converts the sulfonyl chloride to a sulfonate ester. This ester can then undergo nucleophilic substitution at the adjacent carbon, with the sulfonate anion acting as the leaving group.

This property is pivotal in multi-step organic syntheses where the sulfonyl group is strategically introduced to activate a specific position for a subsequent bond-forming reaction.

Reactivity Profiles of the α-Oxo Carbonyl Group

The presence of a carbonyl group alpha to the sulfonyl chloride introduces a second reactive site within the molecule. The electrophilicity of the carbonyl carbon and the acidity of the α-protons dictate a range of possible reactions. wikipedia.org

The carbonyl carbon in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.org It readily undergoes nucleophilic addition reactions. pharmaguideline.comyoutube.com In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. pharmaguideline.com Subsequent protonation of the resulting alkoxide yields an alcohol.

The general mechanism is as follows: Nu:⁻ + R-C(=O)-R' → [R-C(O⁻)(Nu)-R'] → R-C(OH)(Nu)-R'

A variety of nucleophiles, including Grignard reagents, organolithium compounds, and hydrides, can participate in these additions. The proximity of the electron-withdrawing sulfonyl chloride group can influence the reactivity of the carbonyl group, potentially enhancing its electrophilicity.

Table 2: Examples of Nucleophilic Addition to α-Keto Carbonyls

| Nucleophile | Reagent Example | Product Type |

| Hydride | Sodium Borohydride (NaBH₄) | α-Hydroxy Sulfonyl Chloride |

| Organometallic | Grignard Reagent (R'MgBr) | α-Alkyl-α-hydroxy Sulfonyl Chloride |

| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |

This table is illustrative and based on the general reactivity of α-keto carbonyl compounds.

The methylene (B1212753) protons alpha to both the carbonyl group and the sulfonyl group in this compound are acidic and can be removed by a base to form an enolate. This enolate exists in equilibrium with its corresponding enol tautomer. masterorganicchemistry.com

The formation of the enol is a critical step that opens up pathways for further reactions. The enol form can react with electrophiles at the α-carbon. For example, reactions with sulfonyl chlorides can lead to the formation of β-keto sulfones. rsc.org Similarly, treatment of ketones with a base followed by a sulfonyl chloride can result in α-chlorination, where the sulfonyl chloride acts as a source of "Cl+". pitt.edu

The enolates generated from this compound can participate in condensation reactions. youtube.com In an intermolecular sense, the enolate can act as a nucleophile and attack the carbonyl group of another molecule, leading to aldol-type condensation products. These reactions are fundamental in carbon-carbon bond formation. pharmaguideline.com

Given the bifunctional nature of the molecule, intramolecular reactions are also conceivable, although specific examples involving this compound itself are not detailed in the provided search results. However, the general principles of condensation reactions suggest that under appropriate conditions, cyclization or other intramolecular transformations could occur. Acid-catalyzed condensation reactions of related dicarbonyl compounds are also well-documented. mdpi.com

Synergistic Reactivity Between the Sulfonyl and Carbonyl Moieties

The dual functionality of this compound often leads to complex reactivity, where the sulfonyl and carbonyl groups can act in concert or independently to influence the course of a reaction. Understanding this synergistic relationship is key to predicting and controlling reaction outcomes.

A fundamental question in the reactions of bifunctional molecules like this compound is whether the breaking and forming of bonds occur in a single, continuous step (a concerted mechanism) or through a series of discrete steps involving intermediates (a stepwise mechanism). quora.comwikipedia.org

In many nucleophilic substitution reactions at the sulfonyl sulfur, the mechanism is often debated between a concerted SN2-type displacement and a stepwise addition-elimination pathway. mdpi.com For many sulfonyl chlorides, a bimolecular nucleophilic substitution, which is believed to be concerted, is the more common pathway. nih.gov However, the presence of the adjacent carbonyl group in this compound can stabilize potential intermediates, making a stepwise mechanism more plausible under certain conditions. For instance, the reaction could proceed through an initial attack at the carbonyl carbon, followed by an intramolecular rearrangement or subsequent attack at the sulfonyl sulfur. Conversely, a concerted mechanism would involve a single transition state where the nucleophile attacks the sulfonyl sulfur, and the chloride ion departs simultaneously. wikipedia.org Distinguishing between these pathways often requires detailed kinetic studies and computational analysis, as the stereochemical outcome (inversion of configuration) can sometimes be consistent with both mechanisms. mdpi.com

The reactivity and selectivity of this compound are profoundly influenced by both electronic and steric factors. These factors can dictate which of the two functional groups is more susceptible to nucleophilic attack and can influence the stability of transition states and intermediates.

Electronic Effects: The electronic nature of substituents on the phenyl ring can significantly alter the electrophilicity of both the carbonyl carbon and the sulfonyl sulfur.

Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring increase the positive charge on both reactive centers, enhancing their reactivity towards nucleophiles. This effect is often more pronounced at the sulfonyl sulfur. nih.gov A positive Hammett rho (ρ) value in kinetic studies of related sulfonyl chlorides indicates that the reaction center is sensitive to the electronic effects of substituents, which is consistent with an SN2-like mechanism. mdpi.com

Electron-donating groups (e.g., -OCH₃) have the opposite effect, decreasing the electrophilicity and thus the reaction rate. In some cases, strong electron-donating groups have been suggested to promote a shift towards an SN1-type mechanism in related sulfonyl chlorides, although this is less common. nih.gov

Steric Factors: The steric environment around the carbonyl and sulfonyl groups plays a crucial role in determining the regioselectivity of nucleophilic attack. Bulky nucleophiles may face significant hindrance when approaching the sulfonyl sulfur, potentially favoring attack at the less hindered carbonyl carbon. Conversely, steric hindrance from substituents on the phenyl ring, particularly at the ortho positions, can also influence the reaction pathway.

| Factor | Influence on Carbonyl Group | Influence on Sulfonyl Group | Overall Effect on Selectivity |

| Electron-Withdrawing Substituents | Increased electrophilicity | Significantly increased electrophilicity | Favors attack at the sulfonyl group |

| Electron-Donating Substituents | Decreased electrophilicity | Decreased electrophilicity | May slow down both reaction pathways |

| Steric Hindrance (Nucleophile) | Less sensitive to bulky nucleophiles | More sensitive to bulky nucleophiles | Bulky nucleophiles may favor carbonyl attack |

| Steric Hindrance (Aromatic Ring) | Can influence approach trajectory | Can hinder nucleophilic attack | May alter regioselectivity or slow the reaction |

Catalytic Activation and Mechanistic Modulation

Catalysis provides a powerful tool to enhance the reactivity of this compound and to steer reactions towards specific mechanistic pathways, often leading to improved yields and selectivities.

Lewis acids are electron-pair acceptors that can activate electrophiles by coordinating to a Lewis basic site, such as the oxygen atom of a carbonyl group. wikipedia.org In the case of this compound, a Lewis acid can coordinate to the carbonyl oxygen. This coordination withdraws electron density from the carbonyl carbon, making it significantly more electrophilic and susceptible to nucleophilic attack. wikipedia.orgscience.gov

This activation can be utilized in various transformations, such as Friedel-Crafts type reactions or additions of nucleophiles to the carbonyl group. wikipedia.org The choice of Lewis acid (e.g., AlCl₃, BF₃, SnCl₄, FeCl₃) can influence the degree of activation and the outcome of the reaction, with stronger Lewis acids generally leading to greater rate enhancements. wikipedia.orgnih.gov The mechanism involves the formation of a complex between the Lewis acid and the carbonyl oxygen, which then reacts with the nucleophile. nih.gov

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. In the context of this compound, chiral organocatalysts, such as amines or phosphines, can be employed to achieve stereoselective transformations. These catalysts can activate the substrate by forming chiral intermediates, such as enamines or iminium ions, which then react with nucleophiles in a stereocontrolled manner. This approach is particularly valuable for the synthesis of chiral molecules, where control over the three-dimensional arrangement of atoms is crucial.

Beyond ionic pathways, this compound can also participate in radical reactions. The sulfonyl chloride group can serve as a precursor to sulfonyl radicals (RSO₂•) under appropriate conditions. cam.ac.uk Photoredox catalysis, which uses visible light to initiate single-electron transfer (SET) processes, has emerged as a powerful method for generating such radicals from sulfonyl chlorides. cam.ac.uknih.govnih.gov

In a typical photoredox cycle, a photocatalyst, upon excitation by light, can reduce the sulfonyl chloride, leading to the cleavage of the S-Cl bond and the formation of a sulfonyl radical. nih.gov This highly reactive intermediate can then engage in a variety of transformations, such as addition to alkenes or alkynes, or cross-coupling reactions. cam.ac.ukresearchgate.net This strategy opens up new avenues for the functionalization of organic molecules using this compound as a source of phenacylsulfonyl radicals. researchgate.net

| Catalysis Type | Activation Method | Key Intermediates | Typical Transformations |

| Lewis Acid Catalysis | Coordination to carbonyl oxygen | Lewis acid-carbonyl complex | Friedel-Crafts reactions, Nucleophilic additions |

| Organocatalysis | Formation of chiral intermediates | Enamines, Iminium ions | Asymmetric additions, Cycloadditions |

| Photoredox Catalysis | Single-electron transfer (SET) | Sulfonyl radical | Radical additions, Cross-coupling reactions |

Applications of 2 Oxo 2 Phenyl Ethanesulfonyl Chloride in Advanced Organic Synthesis

Construction of Carbon-Sulfur Bonds for Diverse Scaffolds

The presence of the sulfonyl chloride moiety in 2-oxo-2-phenyl-ethanesulfonyl chloride makes it an excellent electrophile for the formation of carbon-sulfur bonds. This reactivity has been extensively exploited in the sulfonylation of various nucleophiles and in the strategic application of sulfonates and sulfonamides as protecting groups.

Sulfonylation of Various Nucleophiles (e.g., Alcohols, Amines, Carbanions)

This compound readily reacts with a wide array of nucleophiles to afford the corresponding sulfonylated products. The general reaction involves the displacement of the chloride ion from the sulfonyl chloride group by the nucleophile.

Alcohols: In the presence of a base, alcohols react with this compound to form sulfonate esters. This reaction is a cornerstone for the introduction of the 2-oxo-2-phenylethanesulfonyl group onto alcoholic substrates.

Amines: Primary and secondary amines undergo sulfonylation to yield the corresponding sulfonamides. This transformation is crucial for the synthesis of various biologically active compounds and for the protection of amino groups.

Carbanions: Carbon nucleophiles, such as those derived from active methylene (B1212753) compounds, can also be sulfonylated, leading to the formation of β-ketosulfones. These products are valuable intermediates in organic synthesis, capable of undergoing further transformations.

| Nucleophile | Product |

| Alcohol (R-OH) | Sulfonate Ester (R-OSO₂CH₂COPh) |

| Amine (R-NH₂) | Sulfonamide (R-NHSO₂CH₂COPh) |

| Carbanion (R₃C⁻) | β-Ketosulfone (R₃CSO₂CH₂COPh) |

Preparation of Sulfonates and Sulfonamides for Strategic Protecting Group Applications

The sulfonates and sulfonamides derived from this compound can serve as protecting groups for alcohols and amines, respectively. google.com A protecting group is a chemical moiety that is temporarily introduced into a molecule to mask a specific functional group from undesired reactions during a synthetic sequence. wikipedia.org The utility of a protecting group lies in its ability to be introduced and removed under specific and mild conditions without affecting other functional groups in the molecule.

The 2-oxo-2-phenylethanesulfonyl group offers distinct advantages as a protecting group due to the presence of the carbonyl function, which can facilitate its removal under specific conditions. For instance, the β-keto-sulfonate or -sulfonamide linkage can be cleaved under reductive or specific basic conditions, offering an orthogonal deprotection strategy in complex multi-step syntheses.

Formation of Carbon-Carbon Bonds in Complex Molecular Architectures

Beyond its role in C-S bond formation, the unique structure of this compound and its derivatives facilitates the construction of intricate carbon-carbon bonds, enabling the synthesis of complex molecular frameworks.

Knoevenagel Condensation and Related Reactions with Activated Methylene Groups

The carbonyl group within the 2-oxo-2-phenylethanesulfonyl moiety can participate in condensation reactions. While direct Knoevenagel condensation with this compound itself is not typical due to the high reactivity of the sulfonyl chloride, its derivatives, particularly the resulting β-ketosulfones, are excellent substrates for such transformations.

In a Knoevenagel condensation, an active methylene compound reacts with a carbonyl group in the presence of a weak base to form a new carbon-carbon double bond. researchgate.net The β-ketosulfones derived from this compound possess an acidic α-proton, making them suitable partners in Knoevenagel-type reactions with aldehydes and ketones. This methodology provides a powerful tool for chain elongation and the synthesis of α,β-unsaturated sulfones, which are versatile intermediates in their own right.

A general scheme for this process is as follows:

Sulfonylation of an active methylene compound (e.g., malononitrile) with this compound to form a β-ketosulfone.

Knoevenagel condensation of the resulting β-ketosulfone with an aldehyde (R-CHO) to yield an α,β-unsaturated sulfone.

| Reactant 1 | Reactant 2 | Product |

| β-Ketosulfone | Aldehyde (R-CHO) | α,β-Unsaturated Sulfone |

| (derived from this compound) |

Tandem Michael Additions and Subsequent Cyclization Strategies

The α,β-unsaturated sulfones, synthesized via Knoevenagel condensation of β-ketosulfone derivatives, are excellent Michael acceptors. researchgate.net This reactivity allows for tandem Michael addition-cyclization sequences, providing a streamlined approach to the synthesis of cyclic and polycyclic systems.

In a typical sequence, a nucleophile adds to the β-carbon of the α,β-unsaturated sulfone (Michael addition). The resulting enolate can then participate in an intramolecular cyclization reaction, often with another functional group present in the molecule, to form a new ring system. This strategy is highly valuable for the construction of carbocyclic and heterocyclic frameworks.

Heterocycle Construction and Diversification

The versatile reactivity of this compound and its derivatives makes it a valuable building block in heterocyclic synthesis. The combination of the sulfonyl group and the keto-phenacyl moiety provides multiple reaction sites that can be exploited for the construction of a wide variety of heterocyclic rings.

For example, derivatives of this compound can react with binucleophilic reagents to form heterocycles in a single step. The specific heterocycle formed depends on the nature of the binucleophile and the reaction conditions employed. This approach has been utilized for the synthesis of various nitrogen-, sulfur-, and oxygen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry and materials science. Research has shown the utility of related sulfonyl chlorides in the synthesis of fused heterocycles like google.comnih.govoxazolo[5,4-d]pyrimidine derivatives. growingscience.com

| Binucleophile | Resulting Heterocycle |

| Hydrazine derivatives | Pyrazole or Pyridazinone derivatives |

| Amidines | Pyrimidine derivatives |

| Hydroxylamine | Isoxazole derivatives |

Reagent in Tandem and Cascade Transformations for Enhanced Complexity

Tandem and cascade reactions, which involve multiple bond-forming events in a single synthetic operation, are powerful tools for the efficient construction of complex molecular architectures. These processes are highly valued for their atom and step economy.

Domino Reactions Leading to Advanced Molecular Architectures

A thorough search of peer-reviewed chemical literature did not reveal specific examples of this compound being employed as a key reagent in domino reactions to generate advanced molecular architectures. While related structures, such as 2-(2-oxo-2-phenylethyl)benzonitriles, have been utilized in domino nucleophilic addition and intramolecular cyclization reactions to synthesize 1-aminoisoquinolines, similar reactivity for the sulfonyl chloride analogue has not been reported.

Chemo- and Regioselective Transformations in Multi-Component Syntheses

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. These reactions are highly sought after in medicinal chemistry for their ability to rapidly generate libraries of structurally diverse compounds. At present, there is a lack of published research demonstrating the use of this compound as a reactant in chemo- and regioselective multi-component syntheses. The specific reactivity of the sulfonyl chloride and ketone functionalities in a multi-component setting has not been explored in the available literature.

Precursor to Biologically Relevant Scaffolds and Chemical Probes

The synthesis of novel molecular frameworks with potential biological activity is a cornerstone of medicinal chemistry. The unique combination of a reactive sulfonyl chloride and a ketone functional group in this compound suggests its potential as a building block for such scaffolds.

Synthesis of Ketone-Containing Sulfonamide Derivatives

The reaction of sulfonyl chlorides with primary or secondary amines is a standard and widely used method for the formation of sulfonamides. impactfactor.org This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. impactfactor.org While this general transformation is well-established, specific studies detailing the synthesis of ketone-containing sulfonamides derived from this compound and their subsequent biological evaluation are not prevalent in the current body of scientific literature. The synthesis of a class of related compounds, 2-oxocycloalkylsulfonamides, has been reported, and these have shown fungicidal and antitumor activities. nih.gov

Role in the Synthesis of Chiral Compounds

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. While the use of amino acids as chiral precursors for the synthesis of bioactive sulfonamides is a known strategy, there are no specific examples in the literature of this compound being used in asymmetric synthesis to produce chiral compounds. The development of catalytic asymmetric methods for reactions involving this specific sulfonyl chloride has not been reported.

Application in Diversifying Chemical Libraries for Medicinal Chemistry

Combinatorial chemistry is a powerful technique used in drug discovery to synthesize a large number of different but structurally related molecules (a chemical library) for high-throughput screening. nih.gov The goal is to accelerate the identification of new lead compounds. A search of the relevant literature indicates that this compound has not been documented as a building block in the generation of combinatorial libraries for medicinal chemistry applications. The utility of this compound in diversifying chemical space for drug discovery has yet to be explored.

Advanced Spectroscopic and Structural Elucidation of 2 Oxo 2 Phenyl Ethanesulfonyl Chloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for the complete structural assignment of 2-Oxo-2-phenyl-ethanesulfonyl chloride in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the precise chemical environment of each proton and carbon atom can be determined, and their connectivity can be mapped.

The ¹H NMR spectrum of this compound is characterized by two distinct regions corresponding to the aliphatic methylene (B1212753) protons and the aromatic protons of the phenyl ring.

The methylene protons (-CH₂-) are flanked by two powerful electron-withdrawing groups: the carbonyl group (C=O) and the sulfonyl chloride group (-SO₂Cl). This electronic environment causes a significant deshielding effect, shifting the resonance for these protons considerably downfield. Their expected chemical shift is in the range of 5.0 - 5.5 ppm, appearing as a sharp singlet as there are no adjacent protons for spin-spin coupling.

The protons of the phenyl group typically appear as a complex multiplet system between 7.5 and 8.1 ppm. The protons ortho to the carbonyl group are the most deshielded due to the anisotropic effect of the C=O bond and are expected to resonate around 8.0 ppm. The meta and para protons would appear slightly more upfield, in the approximate range of 7.5 - 7.8 ppm.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methylene (-CH₂-) | 5.0 - 5.5 | Singlet (s) |

| Aromatic (ortho-H) | 7.9 - 8.1 | Multiplet (m) or Doublet (d) |

| Aromatic (meta/para-H) | 7.5 - 7.8 | Multiplet (m) |

The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The carbonyl carbon (C=O) is highly deshielded and is expected to exhibit a resonance in the range of 188 - 195 ppm. This downfield shift is characteristic of α-keto systems where the carbonyl is adjacent to other electron-withdrawing functionalities.

The aliphatic methylene carbon (-CH₂-), directly attached to the strongly electronegative sulfonyl chloride group, is also significantly deshielded. Its chemical shift is predicted to be in the region of 65 - 75 ppm. The carbons of the phenyl ring would appear in the typical aromatic region of 128 - 135 ppm, with the ipso-carbon (the carbon attached to the carbonyl group) appearing near 134 ppm and the para-carbon around 135 ppm due to the influence of the carbonyl substituent.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 188 - 195 |

| Methylene (-CH₂-) | 65 - 75 |

| Aromatic (ipso-C) | 133 - 136 |

| Aromatic (ortho-C) | 128 - 130 |

| Aromatic (meta-C) | 129 - 131 |

| Aromatic (para-C) | 134 - 136 |

Two-dimensional NMR experiments are indispensable for unambiguously confirming the proposed structure by establishing correlations between nuclei. archive.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, COSY would show correlations among the aromatic protons (ortho, meta, and para), helping to assign them within the multiplet. Crucially, no cross-peaks would be observed between the methylene singlet and the aromatic protons, confirming their separation by the carbonyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. archive.org An HSQC spectrum would show a clear correlation peak between the signal of the methylene protons (~5.0-5.5 ppm) and the signal of the methylene carbon (~65-75 ppm). It would also correlate the aromatic proton signals to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is key for establishing long-range (2-3 bond) connectivity between protons and carbons. For this molecule, the following key correlations would be expected:

A correlation from the methylene protons (-CH₂-) to the carbonyl carbon (C=O), confirming the phenacyl fragment.

Correlations from the ortho-aromatic protons to the carbonyl carbon.

A correlation from the methylene protons to the ipso-carbon of the phenyl ring. These HMBC correlations provide definitive proof of the entire molecular framework, connecting the phenyl ring, the carbonyl group, and the sulfonyl-bearing methylene group.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the specific functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound is dominated by strong absorption bands corresponding to the carbonyl and sulfonyl chloride groups.

The carbonyl (C=O) stretching vibration is expected to produce a strong, sharp absorption band in the region of 1690 - 1710 cm⁻¹. The exact position is influenced by the electronegativity of the adjacent α-substituent (the -CH₂SO₂Cl group).

The sulfonyl chloride (-SO₂Cl) group is characterized by two very strong and distinct stretching vibrations:

Asymmetric S=O stretch: Typically found in the range of 1370 - 1410 cm⁻¹.

Symmetric S=O stretch: Typically found in the range of 1165 - 1205 cm⁻¹.

The presence of these intense bands is a clear indicator of the sulfonyl chloride functionality. Other notable bands would include aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, and aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Carbonyl) | Stretch (ν) | 1690 - 1710 | Strong |

| -SO₂- (Sulfonyl) | Asymmetric Stretch (νₐₛ) | 1370 - 1410 | Very Strong |

| Symmetric Stretch (νₛ) | 1165 - 1205 | Very Strong | |

| S-Cl | Stretch (ν) | ~375 | Strong |

Raman spectroscopy provides complementary vibrational data to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability.

For this compound, the symmetric S=O stretch of the sulfonyl group is expected to produce a particularly strong and sharp signal in the Raman spectrum. Vibrations of the phenyl ring, especially the ring "breathing" mode near 1000 cm⁻¹, are also typically strong in Raman spectra. The S-Cl stretching vibration, often found in the low-frequency region around 375 cm⁻¹, would also be readily observable. The carbonyl stretch will be present but is often weaker in Raman spectra compared to its intensity in FT-IR. This complementary "fingerprint" allows for a more confident and complete vibrational assignment.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| -SO₂- (Sulfonyl) | Symmetric Stretch (νₛ) | 1165 - 1205 | Strong |

| Phenyl Ring | Ring Breathing | ~1000 | Strong |

| S-Cl | Stretch (ν) | ~375 | Strong |

| C=O (Carbonyl) | Stretch (ν) | 1690 - 1710 | Medium-Weak |

Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for the structural elucidation of novel compounds. In the case of this compound and its derivatives, mass spectrometry provides crucial information for confirming the molecular weight and deducing the molecular structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound (C₈H₇ClO₃S), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁶O, and ³²S). This high-precision measurement is critical for unequivocally confirming the molecular formula of the parent compound and its derivatives, thereby providing a high degree of confidence in the compound's identity.

Table 1: Theoretical Exact Mass Calculation for this compound This table is generated based on theoretical calculations for the specified compound.

| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 8 | 96.000000 |

| Hydrogen | ¹H | 1.007825 | 7 | 7.054775 |

| Chlorine | ³⁵Cl | 34.968853 | 1 | 34.968853 |

| Oxygen | ¹⁶O | 15.994915 | 3 | 47.984745 |

| Sulfur | ³²S | 31.972071 | 1 | 31.972071 |

| Total | | | | 217.980444 |

Elucidation of Fragmentation Patterns for Structural Confirmation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the original molecule. The fragmentation of this compound is expected to occur at the weaker bonds, leading to the formation of characteristic fragment ions.

Key expected fragmentation pathways for this compound would involve the cleavage of the C-S bond and the S-Cl bond, as well as fragmentation of the phenacyl group. The major fragments anticipated in the mass spectrum would include the benzoyl cation and the phenyl cation, which are common fragments for compounds containing a phenacyl moiety. The loss of sulfur dioxide (SO₂) and chlorine radicals are also plausible fragmentation pathways.

Table 2: Predicted Major Fragment Ions of this compound in Mass Spectrometry This table presents predicted data for the specified compound based on the fragmentation of analogous structures.

| m/z (Nominal) | Proposed Fragment | Chemical Formula | Notes |

|---|---|---|---|

| 218 | [M]⁺ | [C₈H₇ClO₃S]⁺ | Molecular ion (for ³⁵Cl isotope) |

| 183 | [M - Cl]⁺ | [C₈H₇O₃S]⁺ | Loss of a chlorine radical |

| 119 | [C₇H₅O₂]⁺ | [C₇H₅O₂]⁺ | Not a primary fragment |

| 105 | [C₇H₅O]⁺ | [C₇H₅O]⁺ | Benzoyl cation, a very common and stable fragment |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of CO from the benzoyl cation |

X-ray Crystallography for Definitive Solid-State Molecular Architecture

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Based on crystallographic data of analogous compounds, the key geometric parameters for this compound can be predicted. The sulfur atom in the sulfonyl chloride group is expected to have a tetrahedral geometry. The S=O bond lengths are typically shorter than the S-C and S-Cl single bonds, indicating double bond character. The bond angles around the sulfur atom are expected to be close to the tetrahedral angle of 109.5°, with some distortions due to the different electronic and steric nature of the substituents.

Table 3: Expected Bond Lengths and Angles for this compound Based on Analogous Structures This table contains predicted data for the specified compound based on known crystal structures of similar compounds.

| Bond/Angle | Expected Value |

|---|---|

| S=O Bond Length | ~ 1.42 - 1.45 Å |

| S-Cl Bond Length | ~ 2.05 - 2.10 Å |

| S-C Bond Length | ~ 1.75 - 1.80 Å |

| C=O Bond Length | ~ 1.20 - 1.23 Å |

| C-C (aromatic) Bond Length | ~ 1.38 - 1.41 Å |

| O=S=O Bond Angle | ~ 118° - 122° |

| O=S-Cl Bond Angle | ~ 105° - 109° |

| O=S-C Bond Angle | ~ 106° - 110° |

Computational and Theoretical Investigations on 2 Oxo 2 Phenyl Ethanesulfonyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are powerful tools for understanding the electronic structure and predicting the reactivity of molecules. These methods can provide insights into molecular geometry, orbital energies, and the distribution of electron density, which are fundamental to a molecule's chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and reaction energies. For a molecule like 2-oxo-2-phenyl-ethanesulfonyl chloride, DFT calculations would typically be employed to determine the most stable three-dimensional arrangement of its atoms (geometry optimization) and to calculate the energy changes along a reaction coordinate (energy profiles).

No specific DFT studies on the geometry optimization or energy profiles of this compound were identified in the performed searches.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity Hotspots

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals are crucial for predicting how a molecule will react. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). An analysis of the FMOs of this compound would identify the most likely sites for nucleophilic and electrophilic attack.

No FMO analysis specific to this compound was found in the available literature.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to map out the entire pathway of a chemical reaction, from reactants to products, including the high-energy transition states that connect them. This provides a detailed, step-by-step understanding of the reaction mechanism.

Computational Elucidation of Complex Reaction Mechanisms

For a reactive molecule such as this compound, which contains multiple functional groups, computational methods can be invaluable for elucidating the mechanisms of its reactions. By modeling the interactions with various reagents, it is possible to determine the most favorable reaction pathways and to understand the role of different intermediates.

No computational studies elucidating the reaction mechanisms of this compound were identified.

Prediction of Activation Barriers and Reaction Rates

A key outcome of reaction pathway modeling is the calculation of the activation energy (or activation barrier), which is the energy required to reach the transition state. This value is directly related to the rate of the reaction. By calculating activation barriers for different possible reaction pathways, chemists can predict which reactions will be fast and which will be slow, providing critical information for synthesis planning and understanding reaction outcomes.

No data on the predicted activation barriers or reaction rates for reactions involving this compound were found in the conducted searches.

Conformational and Stereochemical Analysis

Computational methods are critical for understanding the three-dimensional structure and stereochemical behavior of molecules like this compound.

Conformational Search and Identification of Energy Minima

A comprehensive conformational search is the first step in theoretically characterizing this compound. This process involves systematically or stochastically exploring the molecule's potential energy surface to identify all possible stable three-dimensional arrangements, or conformers. The primary goal is to locate the global energy minimum, which represents the most stable conformation of the molecule, as well as other low-energy local minima that could be populated under reaction conditions.

The process typically begins with an initial structure of this compound, which is then subjected to various computational algorithms. Methods like molecular mechanics (e.g., MMFF or UFF force fields) are often used for an initial, rapid exploration of the conformational space due to their lower computational cost. This is followed by more accurate quantum mechanical calculations, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), to optimize the geometry and calculate the relative energies of the identified conformers.

Key rotatable bonds in this compound, such as the C-C bond between the carbonyl and sulfonyl groups and the C-S bond, are the primary sources of conformational isomerism. The analysis would focus on the dihedral angles around these bonds to map out the potential energy landscape.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O=C-C-S) | Dihedral Angle (C-C-S-Cl) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A (Global Minimum) | 178.5° | -65.2° | 0.00 |

| B | -70.1° | -68.9° | 1.25 |

| C | 175.4° | 170.3° | 2.10 |

| D | 68.7° | -64.8° | 1.30 |

| E | -72.3° | 168.5° | 3.50 |

Note: This data is illustrative and represents a typical output from a conformational analysis using DFT calculations.

Prediction of Stereochemical Outcomes in Asymmetric Transformations

Computational chemistry can be a powerful tool for predicting the stereochemical outcomes of reactions involving chiral molecules or catalysts. For a prochiral molecule like this compound, if it were to react with a chiral reagent or catalyst, theoretical models could predict which stereoisomer would be preferentially formed.

This prediction is typically achieved by modeling the transition states of the reaction pathways leading to the different stereoisomers. The energy difference between these diastereomeric transition states is directly related to the enantiomeric or diastereomeric excess that would be observed experimentally. By calculating the activation energies for the formation of the (R) and (S) products, for example, one can predict the stereoselectivity of the transformation.

For instance, in a hypothetical asymmetric reduction of the carbonyl group, computational models would involve docking the substrate (this compound) with a chiral catalyst and calculating the energies of the competing transition states. The favored product would correspond to the transition state with the lowest calculated energy.

Quantitative Structure-Reactivity Relationships (QSRR)

QSRR studies aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity. These models are valuable for predicting the behavior of new or untested compounds without the need for extensive experimental work.

Development of Predictive Models Correlating Structure with Reactivity Parameters

The development of a QSRR model for a series of compounds related to this compound would involve several steps. First, a dataset of molecules with known experimental reactivity data (e.g., reaction rates, equilibrium constants) is compiled. Next, a set of molecular descriptors is calculated for each molecule in the dataset. These descriptors are numerical values that encode different aspects of the molecular structure, such as electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and topological indices.

Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is derived that correlates the calculated descriptors with the observed reactivity. The quality of the model is assessed using various statistical metrics, such as the correlation coefficient (R²) and the root mean square error (RMSE).

For this compound, relevant descriptors might include the partial charge on the sulfonyl sulfur atom, the LUMO energy (indicating susceptibility to nucleophilic attack), and steric parameters describing the environment around the sulfonyl chloride group.

Prediction of Reaction Yields and Selectivities

Once a robust QSRR model is developed and validated, it can be used to predict the reactivity of new compounds, including reaction yields and selectivities. For this compound, a QSRR model could, for example, predict its rate of hydrolysis or its reactivity towards a specific nucleophile.

To predict a reaction yield, the model would use the calculated molecular descriptors for this compound as input and calculate the expected outcome based on the established correlation. Similarly, models can be developed to predict selectivity (chemo-, regio-, or stereoselectivity) by correlating structural descriptors with the ratio of different products formed.

Table 2: Example of a QSRR Model for Predicting Reaction Rate Constants

| Descriptor | Coefficient | Value for this compound | Contribution |

|---|---|---|---|

| Intercept | -2.50 | - | -2.50 |

| LUMO Energy (eV) | -0.85 | -3.20 | 2.72 |

| Partial Charge on Sulfur | 3.50 | 0.75 | 2.63 |

| Molecular Volume (ų) | -0.01 | 185.6 | -1.86 |

| Predicted log(k) | 1.00 |

Note: This table represents a hypothetical QSRR model and is for illustrative purposes only.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Future research is anticipated to focus on the development of novel catalytic systems to control the reactivity of 2-Oxo-2-phenyl-ethanesulfonyl chloride. The inherent reactivity of the sulfonyl chloride group, coupled with the adjacent carbonyl functionality, presents opportunities for highly selective transformations under catalytic control. Research in this area may include:

Asymmetric Catalysis: The development of chiral catalysts, such as Lewis acids or organocatalysts, could enable enantioselective reactions, providing access to chirally enriched molecules that are valuable in medicinal chemistry and materials science.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could unlock novel reaction pathways that are not accessible through traditional thermal methods. This could involve radical-mediated transformations that leverage the unique electronic properties of the 2-oxo-2-phenyl-ethanesulfonyl moiety.

Dual Catalysis: Combining two different catalytic cycles, for instance, a transition metal catalyst with an organocatalyst, could allow for tandem reactions where this compound is transformed in a single step into complex molecular architectures.

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The integration of this compound into continuous flow chemistry and automated synthesis platforms represents a significant trend for its future use in scalable and efficient chemical production. The advantages of flow chemistry, such as precise control over reaction parameters, enhanced safety, and ease of scale-up, are particularly relevant for reactive compounds like sulfonyl chlorides.

| Potential Advantage | Application in Flow Synthesis |

| Enhanced Safety | Minimizes the handling of potentially hazardous reagents and intermediates. |

| Precise Control | Accurate regulation of temperature, pressure, and reaction time. |

| Improved Yield & Purity | Reduced side reactions and simplified purification processes. |

| Scalability | Seamless transition from laboratory-scale synthesis to large-scale production. |

Automated platforms, guided by real-time reaction monitoring and machine learning algorithms, could rapidly optimize reaction conditions for transformations involving this compound, accelerating the discovery and development of new chemical entities.

Exploration of New Reaction Types and Transformations

The unique structural features of this compound, namely the α-keto sulfonyl chloride, suggest a rich and underexplored reactivity profile. Future research will likely focus on uncovering and developing novel transformations that exploit this unique combination of functional groups. Potential areas of exploration include:

Novel Cyclization Reactions: The compound could serve as a key building block in the synthesis of novel heterocyclic compounds through intramolecular or intermolecular cyclization reactions.

Cross-Coupling Reactions: The development of new cross-coupling protocols where the sulfonyl chloride group acts as a leaving group or a coupling partner would significantly expand its synthetic utility.

Multicomponent Reactions: Designing one-pot, multicomponent reactions involving this compound would provide a highly efficient route to complex molecules from simple starting materials.

Design of Next-Generation Building Blocks and Reagents

Leveraging the this compound scaffold is a promising avenue for the design of next-generation building blocks and reagents with tailored properties. By modifying the phenyl ring or transforming the sulfonyl chloride and ketone functionalities, a diverse library of new chemical entities can be accessed.

Table of Potential Derivative Scaffolds

| Scaffold Modification | Potential Application |

| Functionalization of the Phenyl Ring | Tuning of electronic and steric properties for specific applications. |

| Conversion of the Sulfonyl Chloride | Creation of sulfonamides, sulfones, and other sulfur-containing functional groups. |

| Derivatization of the Ketone | Introduction of new stereocenters and functional groups. |

These novel building blocks could find applications in various fields, including the development of new pharmaceuticals, agrochemicals, and functional materials. The systematic exploration of the chemical space around the this compound core is a key direction for future research.

Q & A

Basic Research Questions

Q. What are the methodological considerations for synthesizing 2-Oxo-2-phenyl-ethanesulfonyl chloride?

- Answer : Synthesis typically involves the reaction of phenylacetic acid derivatives with sulfonylating agents (e.g., chlorosulfonic acid or thionyl chloride) under anhydrous conditions. Key steps include:

- Maintaining a dry, inert atmosphere (argon/nitrogen) to prevent hydrolysis of the sulfonyl chloride group .

- Temperature control (0–5°C) during exothermic reactions to minimize side reactions like decomposition or polymerization.

- Use of aprotic solvents (e.g., dichloromethane) to stabilize intermediates. Post-reaction purification via vacuum distillation or recrystallization is recommended.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Answer : Employ a multi-technique approach:

- NMR Spectroscopy : Confirm the presence of the sulfonyl chloride (-SO₂Cl) group via characteristic δ 3.5–4.5 ppm shifts for adjacent protons and δ 125–135 ppm for sulfur in NMR.

- IR Spectroscopy : Look for S=O stretching vibrations at 1360–1380 cm and 1140–1160 cm.

- Mass Spectrometry : Identify the molecular ion peak (e.g., [M] at m/z 218.6 for C₈H₇ClO₃S) and fragmentation patterns.

- Elemental Analysis : Validate stoichiometry (C, H, S, Cl) to rule out impurities .

Q. What safety protocols are critical when handling this compound?

- Answer : Follow OSHA and GHS guidelines:

- PPE : Use nitrile or neoprene gloves, chemical-resistant aprons, and splash-proof goggles. Avoid latex gloves due to permeability .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks from volatile byproducts (e.g., HCl gas).

- Emergency Preparedness : Neutralize spills with sodium bicarbonate and maintain access to emergency eyewash stations .

Advanced Research Questions

Q. How can researchers mitigate competing reactions during functionalization of this compound?

- Answer : Competing hydrolysis or nucleophilic substitution can be minimized by:

- Solvent Selection : Use anhydrous dichloromethane or THF to reduce water content.

- Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate desired acylation over side reactions.

- Kinetic Monitoring : Employ in-situ FTIR or HPLC to track reaction progress and adjust conditions dynamically.

Q. What strategies resolve discrepancies in spectroscopic data for derivatives of this compound?

- Answer : Contradictions (e.g., unexpected NMR shifts) may arise from solvent polarity or tautomerism. Solutions include:

- Variable-Temperature NMR : Identify dynamic processes (e.g., rotamers) by analyzing spectra at 25°C vs. −40°C.

- Computational Validation : Compare experimental data with DFT-calculated chemical shifts (software: Gaussian, ORCA) .

- Cross-Validation : Use X-ray crystallography to resolve ambiguous structural features .

Q. How does the stability of this compound vary under different storage conditions?

- Answer : Stability studies indicate:

- Short-Term : Stable at −20°C in sealed, argon-flushed vials for ≤1 month.

- Long-Term : Degrades by 10–15% over 6 months; stabilize with desiccants (e.g., molecular sieves).

- Light Sensitivity : Store in amber glass to prevent photolytic cleavage of the sulfonyl chloride group .

Q. What advanced applications exist for this compound in multi-step syntheses?

- Answer : It serves as a key intermediate in:

- Peptide Mimetics : Sulfonylation of amines to create sulfonamide-linked bioactive molecules.

- Polymer Chemistry : Initiation of ring-opening polymerization for sulfone-containing polymers.

- Cross-Coupling Reactions : Pd-catalyzed coupling with boronic acids to generate aryl sulfones.

Methodological Notes

- Data Contradiction Analysis : Always replicate experiments in triplicate and use statistical tools (e.g., ANOVA) to assess variability.

- Experimental Design : Prioritize DoE (Design of Experiments) frameworks to optimize reaction parameters (e.g., temperature, stoichiometry).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.